molecular formula C16H14N4S B5273813 2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE

2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE

Cat. No.: B5273813
M. Wt: 294.4 g/mol
InChI Key: WPJVQVKEGZOOOJ-UHFFFAOYSA-N
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Description

2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1H-1,3-benzodiazole with a suitable alkylating agent to introduce the methylsulfanyl group. This intermediate is then reacted with 4,6-dimethylpyridine-3-carbonitrile under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S/c1-10-7-11(2)18-16(12(10)8-17)21-9-15-19-13-5-3-4-6-14(13)20-15/h3-7H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJVQVKEGZOOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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